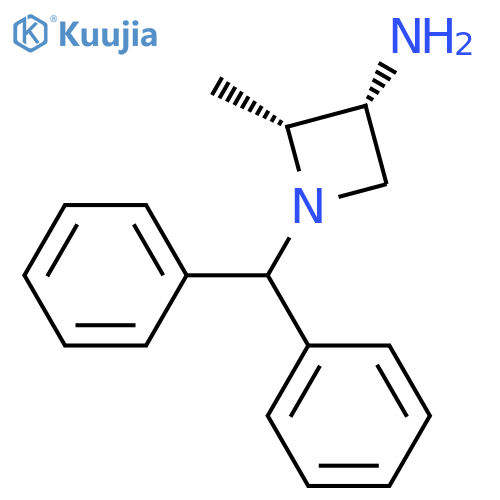

Cas no 159556-77-1 (cis-1-benzhydryl-2-methyl-azetidin-3-amine)

cis-1-benzhydryl-2-methyl-azetidin-3-amine 化学的及び物理的性質

名前と識別子

-

- cis-1-benzhydryl-2-methyl-azetidin-3-amine

-

- インチ: 1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m1/s1

- InChIKey: CJCQBRZYAQTEOO-CZUORRHYSA-N

- ほほえんだ: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)C[C@@H](N)[C@H]1C

cis-1-benzhydryl-2-methyl-azetidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-25G |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 25g |

¥ 32,201.00 | 2023-03-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-250MG |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 250MG |

¥ 1,287.00 | 2023-03-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-5G |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 5g |

¥ 9,662.00 | 2023-03-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-500MG |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 500MG |

¥ 1,933.00 | 2023-03-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-1.0g |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 1.0g |

¥3221.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-250.0mg |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 250.0mg |

¥1287.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-10.0g |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 10.0g |

¥16104.0000 | 2024-07-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00770257-1g |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 98% | 1g |

¥8281.0 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-1G |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 1g |

¥ 3,220.00 | 2023-03-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96901-100MG |

cis-1-benzhydryl-2-methyl-azetidin-3-amine |

159556-77-1 | 95% | 100MG |

¥ 646.00 | 2023-03-17 |

cis-1-benzhydryl-2-methyl-azetidin-3-amine 関連文献

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

cis-1-benzhydryl-2-methyl-azetidin-3-amineに関する追加情報

Introduction to cis-1-benzhydryl-2-methyl-azetidin-3-amine (CAS No. 159556-77-1)

cis-1-benzhydryl-2-methyl-azetidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 159556-77-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in drug discovery and medicinal chemistry. The compound’s molecular structure, characterized by a benzhydryl substituent at the 1-position and a methyl group at the 2-position of an azetidine ring, coupled with an amine functionality at the 3-position, presents a versatile scaffold for further chemical manipulation and biological evaluation.

The benzhydryl moiety is known for its ability to enhance binding affinity and stability in protein-ligand interactions, making it a valuable component in the design of enzyme inhibitors and receptor modulators. In contrast, the methyl group at the 2-position of the azetidine ring introduces steric and electronic modifications that can fine-tune the pharmacokinetic properties of derivatives. The presence of an amine group at the 3-position further broadens the scope of functionalization, allowing for derivatization into amides, sulfonamides, or other pharmacologically relevant entities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of cis-1-benzhydryl-2-methyl-azetidin-3-amine with various biological targets. Studies suggest that this compound exhibits promising interactions with enzymes involved in metabolic pathways, including those implicated in inflammation and cancer progression. The rigid azetidine core provides a scaffold that can mimic natural substrates or transition states, facilitating the development of potent inhibitors.

In vitro studies have demonstrated that derivatives of cis-1-benzhydryl-2-methyl-azetidin-3-amine exhibit inhibitory activity against several key enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. The benzhydryl substituent appears to play a crucial role in anchoring the molecule into the active site of these enzymes, while the methyl group modulates side-chain interactions to optimize binding affinity. These findings highlight the compound’s potential as a lead structure for developing novel therapeutic agents.

The synthesis of cis-1-benzhydryl-2-methyl-azetidin-3-amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include ring-closing metathesis or cyclization strategies to construct the azetidine core, followed by selective functionalization at the 1-, 2-, and 3 positions. Advances in catalytic systems have improved the efficiency of these reactions, reducing reliance on harsh conditions and minimizing byproduct formation.

The pharmacological profile of cis-1-benzhydryl-2-methyl-azetidin-3-amine has been further explored through structure-based drug design approaches. By leveraging high-resolution crystal structures of target proteins, medicinal chemists can rationally modify key regions of the molecule to enhance potency, selectivity, and pharmacokinetic properties. This iterative process often involves replacing or appending functional groups while maintaining overall structural integrity.

One notable application of derivatives derived from cis-1-benzhydryl-2-methyl-azetidin-3-amine is in the development of kinase inhibitors. Kinases are a family of enzymes central to many signaling pathways involved in cell growth, differentiation, and survival. Inhibiting aberrant kinase activity has emerged as a viable strategy for treating cancers and inflammatory diseases. The unique combination of substituents in this compound allows for precise tuning of interactions with different kinase isoforms, offering opportunities for targeted therapy.

Preclinical studies have provided insights into the metabolic stability and distribution profiles of cis-1-benzhydryl-2-methyl-azetidin-3-am ine derivatives. Metabolic studies indicate that these compounds undergo biotransformation primarily via cytochrome P450-mediated oxidation pathways, suggesting potential drug-drug interactions with co-administered medications. Pharmacokinetic evaluations have revealed favorable oral bioavailability and moderate tissue distribution, positioning this class of compounds as candidates for systemic therapeutic applications.

The future direction of research on cis -1-benzhy dryl -2 -methyl -azetidin -3 -amine includes exploring its role in modulating neural pathways associated with neurodegenerative diseases. Preliminary data suggest that certain derivatives may interact with neurotransmitter receptors or ion channels implicated in conditions such as Alzheimer’s disease or Parkinson’s disease. Further investigation into these mechanisms could pave the way for novel therapeutic interventions.

Collaborative efforts between synthetic chemists and biologists are essential for maximizing the therapeutic potential of cis -1 -benzhy dryl -2 -methyl -azetidin -3 -amine . By integrating synthetic methodologies with high-throughput screening technologies, researchers can rapidly identify promising derivatives for further development. Additionally, computational modeling tools will continue to play a critical role in guiding structural optimization efforts toward achieving desired pharmacological outcomes.

159556-77-1 (cis-1-benzhydryl-2-methyl-azetidin-3-amine) 関連製品

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)

- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)

- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)

- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)

- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)